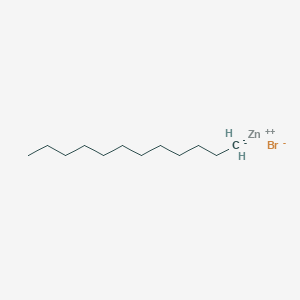

N-Dodecylzinc bromide

Description

N-Dodecyl bromide (CAS 143-15-7), also known as 1-bromododecane or lauryl bromide, is a primary alkyl bromide with the molecular formula C₁₂H₂₅Br . It is widely utilized as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions to introduce dodecyl chains into target molecules. Its linear alkyl chain and terminal bromide group make it a versatile precursor for surfactants, phase-transfer catalysts, and pharmaceutical agents. The compound is characterized by its low melting point (liquid at room temperature) and hydrophobic properties, which influence its reactivity and applications .

Properties

Molecular Formula |

C12H25BrZn |

|---|---|

Molecular Weight |

314.6 g/mol |

IUPAC Name |

zinc;dodecane;bromide |

InChI |

InChI=1S/C12H25.BrH.Zn/c1-3-5-7-9-11-12-10-8-6-4-2;;/h1,3-12H2,2H3;1H;/q-1;;+2/p-1 |

InChI Key |

RNMOIAJLLFXXFZ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCC[CH2-].[Zn+2].[Br-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Alkylammonium Bromides

Quaternary ammonium bromides, such as dodecyltrimethylammonium bromide (DTAB, CAS 1119-94-4) and didodecyldimethylammonium bromide (DDAB, CAS 3282-73-3), differ structurally from N-dodecyl bromide. These compounds feature a positively charged nitrogen center bonded to alkyl chains and a bromide counterion.

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications |

|---|---|---|---|---|

| N-Dodecyl bromide | C₁₂H₂₅Br | 249.23 | 143-15-7 | Organic synthesis intermediate |

| Dodecyltrimethylammonium bromide | C₁₅H₃₄BrN | 308.34 | 1119-94-4 | Surfactant, antimicrobial agent |

| Didodecyldimethylammonium bromide | C₂₆H₅₆BrN | 462.64 | 3282-73-3 | Lipid transfection reagent, nanomaterial templating |

- Reactivity : N-Dodecyl bromide undergoes nucleophilic substitution (e.g., with amines to form quaternary ammonium salts), while DTAB and DDAB exhibit ionic interactions due to their cationic nature, making them effective in stabilizing colloidal systems .

- Applications: DTAB is used in detergents and disinfectants, whereas DDAB’s dual hydrophobic chains enhance its utility in gene delivery and nanoparticle synthesis .

Benzalkonium Bromides

Benzalkonium bromides, such as benzyldodecyldimethylammonium bromide (CAS 7281-04-1), combine a benzyl group with a dodecyl chain on a quaternary ammonium center.

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications |

|---|---|---|---|---|

| Benzyldodecyldimethylammonium bromide | C₂₁H₃₈BrN | 384.44 | 7281-04-1 | Disinfectant, antiseptic |

Brominated Heterocycles

Compounds like 2-[(naphthalen-2-yl)methyl]isothiouronium bromide () highlight the diversity of bromide applications. These heterocyclic bromides exhibit unique crystal packing driven by N–H⋯Br hydrogen bonds, contrasting with the hydrophobic interactions dominating N-dodecyl bromide’s behavior .

Key Research Findings

Physicochemical Properties

- Thermal Stability : Quaternary ammonium bromides (e.g., DDAB) exhibit higher thermal stability (>200°C) compared to N-dodecyl bromide, which decomposes at lower temperatures .

- Solubility: N-Dodecyl bromide is soluble in nonpolar solvents (e.g., CH₂Cl₂), while DTAB and DDAB are water-soluble due to their ionic nature .

Q & A

Basic: What are the recommended methodologies for synthesizing N-Dodecylzinc bromide with high purity?

Answer:

Synthesis of organozinc compounds like N-Dodecylzinc bromide typically involves transmetallation or direct insertion of zinc into carbon-halogen bonds. Key steps include:

- Inert Atmosphere Handling : Use Schlenk lines or gloveboxes to prevent oxidation, as organozinc reagents are moisture- and oxygen-sensitive .

- Purification : Distillation under reduced pressure or recrystallization from anhydrous solvents (e.g., THF or hexane) to remove byproducts like zinc halides.

- Characterization : Confirm purity via H NMR (to verify alkyl chain integrity) and elemental analysis. Cross-check with spectroscopic databases (e.g., NIST Chemistry WebBook for analogous compounds) .

Advanced: How can researchers address discrepancies in bromide ion quantification across analytical techniques?

Answer:

Discrepancies often arise from matrix effects or detection limits. Methodological considerations include:

- Colorimetry vs. Capillary Electrophoresis :

- Colorimetry : Optimize using phenol red or similar dyes, but account for interference from organic ligands. Validate with spiked recovery tests .

- Capillary Electrophoresis : Use direct-UV detection with buffer systems (e.g., borate) to resolve chloride/bromide peaks. Statistical experimental design (e.g., multivariate optimization) improves resolution .

- Cross-Validation : Compare results with ion chromatography or ICP-MS for trace-level accuracy .

Basic: What safety protocols are essential when handling N-Dodecylzinc bromide?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile reagents .

- Fire Safety : Store away from ignition sources. Use CO or dry powder extinguishers for organometallic fires .

- First Aid : For skin contact, rinse with water for 15+ minutes. For inhalation, move to fresh air and seek medical attention .

Advanced: What experimental design considerations are critical for studying N-Dodecylzinc bromide’s reactivity in cross-coupling reactions?

Answer:

- Reaction Monitoring : Use in situ C NMR or GC-MS to track intermediates and byproducts.

- Kinetic Studies : Vary temperature (10–60°C) and solvent polarity (THF vs. toluene) to assess activation parameters .

- Controlled Atmosphere : Employ sealed reactors with pressure sensors to monitor gas evolution (e.g., H from side reactions) .

Basic: How should researchers dispose of N-Dodecylzinc bromide waste?

Answer:

- Liquid Waste : Neutralize with ethanol to decompose organozinc species, then treat with activated carbon to adsorb residual bromide. Confirm decomposition via UV fluorescence checks (as for ethidium bromide) .

- Solid Waste : Collect in sealed containers labeled "Organometallic Waste" and incinerate via certified hazardous waste facilities .

Advanced: How can capillary electrophoresis (CE) be optimized for separating N-Dodecylzinc bromide from reaction mixtures?

Answer:

- Buffer Selection : Use borate buffers (pH 9.3) to enhance mobility differences. Add cyclodextrins to improve resolution of hydrophobic alkyl chains .

- Field Strength Optimization : Apply 15–30 kV with a 50 µm capillary. Adjust injection volume (5–20 nL) to prevent overloading .

- Validation : Compare CE results with LC-MS for quantification accuracy, especially in complex matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.